1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-Bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a tetrasubstituted imidazole derivative featuring a 4-bromobenzoyl group at position 1 and a (3-nitrophenyl)methylsulfanyl moiety at position 2.
Properties
IUPAC Name |
(4-bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-6-4-13(5-7-14)16(22)20-9-8-19-17(20)25-11-12-2-1-3-15(10-12)21(23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKFDHIJRHJVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved by the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the bromobenzoyl group: This step involves the acylation of the imidazole ring with 4-bromobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the nitrophenylmethylsulfanyl group: This can be done by reacting the intermediate with 3-nitrobenzyl mercaptan under suitable conditions, such as in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving imidazole derivatives.
Material Science: It can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and nitrophenylmethylsulfanyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of electron-withdrawing (4-bromobenzoyl, 3-nitrobenzyl) and sulfur-containing substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity : The 4-bromobenzoyl group in the target compound likely enhances lipophilicity compared to sulfonyl analogs (e.g., ’s compound), favoring membrane permeability .
- Thermal Stability : Sulfanyl groups (C–S bonds) are less stable under oxidative conditions than sulfonyl groups (C–SO₂), as seen in ’s dichlorophenyl analog .
Key Research Findings and Gaps
- Structural Characterization : While analogs like those in and were confirmed via XRD and NMR, the target compound’s crystallographic data remain unreported .
- Biological Data: No in vitro or in vivo studies specifically on the target compound exist, though related compounds show promise in herbicide and antifungal applications (e.g., ’s imidazolinones) .
- Synthetic Challenges : The nitro group’s sensitivity to reduction may complicate purification, necessitating mild conditions as in ’s protocols .
Biological Activity
The compound 1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 420.28 g/mol. The structure features a bromobenzoyl moiety, a nitrophenyl group, and a sulfanyl substituent on a dihydroimidazole core.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bromobenzoyl Intermediate: Bromination of benzoyl chloride to yield 4-bromobenzoyl chloride.
- Synthesis of the Nitrophenylmethyl Sulfanyl Intermediate: Reaction of 3-nitrobenzyl chloride with thiourea to produce 3-nitrophenylmethyl sulfanyl chloride.
- Cyclization to Form the Imidazole Ring: The intermediates undergo cyclization in the presence of a base (e.g., sodium hydride) to form the final imidazole structure.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate potent activity against various bacterial strains and fungi. The presence of both bromine and nitro groups may enhance the antimicrobial efficacy through synergistic effects.
Anticancer Activity
Imidazole derivatives are known for their anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The specific mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Antiparasitic Activity
Some studies suggest that imidazole derivatives exhibit antiparasitic properties. For instance, compounds similar to this compound have shown effectiveness against protozoan parasites in laboratory settings, indicating potential for treating diseases like Chagas disease.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromine Substitution: The presence of bromine at the para position enhances lipophilicity and may improve membrane permeability.
- Nitro Group Positioning: The positioning of the nitro group influences electronic properties, which can affect binding affinity to biological targets.
- Sulfanyl Group Impact: The sulfanyl group may play a role in modulating biological interactions and enhancing solubility.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a related imidazole derivative on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Mechanistic studies revealed that it induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Screening
Another study screened various imidazole derivatives against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting significant antimicrobial potential.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Methodological Answer: The compound can be synthesized via multi-component condensation reactions. For example, imidazole derivatives with aryl substitutions are often prepared using a one-pot condensation of aldehydes, amines, and thioureas under reflux conditions. Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) may enhance yield. The inclusion of a bromobenzoyl group requires careful selection of protecting groups to avoid side reactions, while the sulfanyl moiety can be introduced via nucleophilic substitution using mercapto intermediates .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- FT-IR and UV-Vis Spectroscopy: Confirm functional groups (e.g., C=O stretch of the bromobenzoyl group at ~1680 cm⁻¹) and conjugation patterns .
- Single-Crystal X-ray Diffraction (XRD): Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .
- NMR Spectroscopy: Assign proton environments (e.g., dihydro-imidazole protons at δ 3.5–4.5 ppm) .
Q. How can researchers validate the purity of the synthesized compound?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Melting point analysis and elemental analysis (C, H, N) further confirm compositional integrity. For trace impurities, mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion verification .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) optimize molecular geometry and predict vibrational frequencies. Discrepancies in FT-IR peaks (e.g., nitro group vibrations) can be addressed by comparing experimental data with simulated spectra. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions affecting stability .
Q. What strategies improve synthetic yields in the final coupling step of the sulfanyl group?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for the sulfanyl group .
- Catalyst Screening: Transition-metal catalysts (e.g., CuI) promote C–S bond formation.
- Temperature Control: Reactions at 60–80°C balance reactivity and decomposition risks .
Q. How can molecular docking predict the compound’s bioactivity against therapeutic targets?
Methodological Answer: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., cyclooxygenase-2 or antimicrobial targets). The bromobenzoyl group may exhibit π-π stacking with aromatic residues, while the nitro group participates in hydrogen bonding. MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .
Q. What experimental approaches address polymorphic variability in crystallographic studies?
Methodological Answer:
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorph transitions by monitoring enthalpy changes.
- Powder XRD: Rietveld refinement distinguishes between crystal phases.
- Solvent Screening: Recrystallization in varied solvents (e.g., ethanol vs. acetonitrile) isolates stable polymorphs .
Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Methodological Answer: The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to meta positions. Steric hindrance from the bromobenzoyl group may slow nucleophilic attacks on the imidazole core. Substituent effects can be quantified using Hammett constants (σ) in kinetic studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR signals for dihydro-imidazole protons?
Methodological Answer: Proton equivalence in the dihydro-imidazole ring can lead to unexpected splitting patterns. Variable Temperature NMR (VT-NMR) resolves dynamic effects, while 2D-COSY and HSQC correlate coupled spins. If ambiguity persists, compare with DFT-simulated NMR chemical shifts (e.g., using Gaussian 16) .
Q. What causes discrepancies in XRD-derived bond lengths versus DFT predictions?
Methodological Answer: Crystal packing forces (e.g., van der Waals interactions) may distort bond lengths relative to gas-phase DFT models. Hybrid functionals (e.g., M06-2X) incorporating dispersion corrections improve agreement. Additionally, refine XRD data with anisotropic displacement parameters in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
